P2Y14 Antagonist Prodrug 7j hydrochloride
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Overview
Description
P2Y14 Antagonist Prodrug 7j hydrochloride is a highly bioavailable prodrug of the P2Y14 receptor antagonist PPTN. This compound is known for its significant role in inhibiting the P2Y14 receptor, which is involved in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2Y14 Antagonist Prodrug 7j hydrochloride involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the synthesis of 2-(dimethylamino)-2-oxoethyl 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate.
Hydrochloride formation: The final step involves the conversion of the base compound into its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: Involves crystallization and filtration to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
P2Y14 Antagonist Prodrug 7j hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their biological activities .
Scientific Research Applications
P2Y14 Antagonist Prodrug 7j hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the P2Y14 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the P2Y14 receptor, particularly in immune responses and inflammation.
Industry: Utilized in the development of new drugs targeting the P2Y14 receptor.
Mechanism of Action
P2Y14 Antagonist Prodrug 7j hydrochloride exerts its effects by inhibiting the P2Y14 receptor, a G-protein-coupled receptor that is activated by UDP-glucose. The inhibition of this receptor leads to a reduction in proinflammatory signaling pathways, including the PKA/CREB/RIPK1 axis. This results in decreased inflammation and immune cell infiltration .
Comparison with Similar Compounds
Similar Compounds
PPTN: The parent compound of P2Y14 Antagonist Prodrug 7j hydrochloride, known for its potent P2Y14 receptor antagonism.
MRS4872: A glucose conjugate with high affinity for the P2Y14 receptor.
MRS4865: Another glucose conjugate with significant receptor binding affinity.
Uniqueness
This compound stands out due to its high bioavailability and enhanced solubility compared to its parent compound PPTN. This makes it a more effective tool for studying the P2Y14 receptor and its associated pathways .
Properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYLENIRWCXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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